Propionamide, 2-bromo-N-(2-naphthyl)-

Catalog No.
S14336825
CAS No.
73826-17-2
M.F
C13H12BrNO
M. Wt
278.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionamide, 2-bromo-N-(2-naphthyl)-

CAS Number

73826-17-2

Product Name

Propionamide, 2-bromo-N-(2-naphthyl)-

IUPAC Name

2-bromo-N-naphthalen-2-ylpropanamide

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C13H12BrNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16)

InChI Key

WNSDBSZGYLEBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br

Propionamide, 2-bromo-N-(2-naphthyl)- is an organic compound with the molecular formula C13H12BrNOC_{13}H_{12}BrNO. This compound features a bromine atom attached to a propionamide group, which is further substituted with a naphthyl moiety. Its structure contributes to its unique chemical properties, making it of interest in various fields such as organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in diverse

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, forming various derivatives.
  • Reduction Reactions: Using reducing agents like lithium aluminum hydride, this compound can be converted to N-(2-naphthyl)propionamide.
  • Oxidation Reactions: Oxidative processes can yield carboxylic acids or other oxidized derivatives of the compound.

Major Products Formed

  • From Substitution Reactions: Derivatives of N-(2-naphthyl)propionamide with different substituents.
  • From Reduction Reactions: Primarily N-(2-naphthyl)propionamide.
  • From Oxidation Reactions: Various oxidized derivatives including carboxylic acids.

The synthesis of Propionamide, 2-bromo-N-(2-naphthyl)- typically involves the bromination of N-(2-naphthyl)propionamide. The general process includes:

  • Bromination Reaction: N-(2-naphthyl)propionamide is reacted with bromine in a suitable solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
  • Purification: The resulting product is purified through crystallization or distillation to achieve high purity levels.

In industrial settings, continuous flow processes may be employed for efficiency, where reactants are fed into a reactor under controlled conditions.

Propionamide, 2-bromo-N-(2-naphthyl)- finds applications across various domains:

  • Organic Chemistry: Serves as a building block in synthesizing more complex organic molecules due to its reactive brominated structure.
  • Biological Research: Investigated for its potential therapeutic applications and biological activities.
  • Pharmaceutical Industry: Explored as an intermediate in drug development processes.
  • Specialty Chemicals Production: Used as a reagent in various industrial chemical processes .

Studies on Propionamide, 2-bromo-N-(2-naphthyl)- have focused on its interaction with molecular targets involved in biological pathways. Its electrophilic nature allows it to engage in reactions with nucleophiles, potentially affecting enzyme activities and signaling pathways associated with diseases. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Propionamide, 2-bromo-N-(2-naphthyl)-. Here are notable examples:

Compound NameStructure HighlightsUnique Features
N-(2-naphthyl)propionamideLacks the bromine substitutionServes as the parent compound
2-Chloro-N-(2-naphthyl)propionamideContains chlorine instead of bromineExhibits different reactivity patterns
2-Iodo-N-(2-naphthyl)propionamideContains iodineIncreased reactivity due to iodine presence

Uniqueness

Propionamide, 2-bromo-N-(2-naphthyl)- is distinct due to the presence of the bromine atom, which enhances its electrophilic character compared to its non-brominated or differently halogenated counterparts. This unique feature allows for specific reactivity in substitution and other

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

277.01023 g/mol

Monoisotopic Mass

277.01023 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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